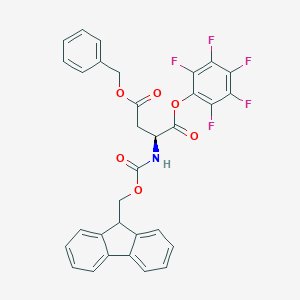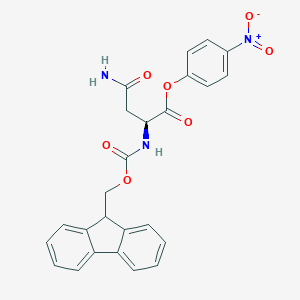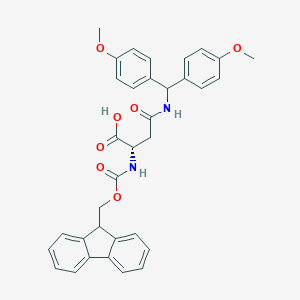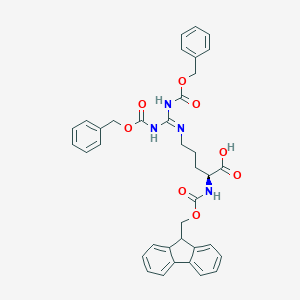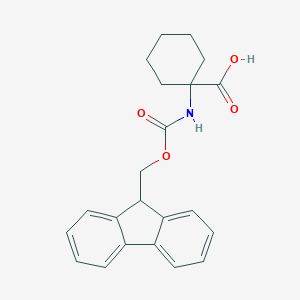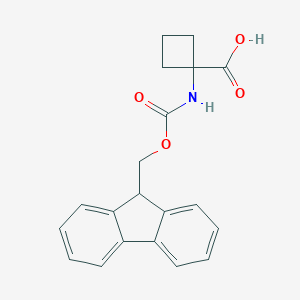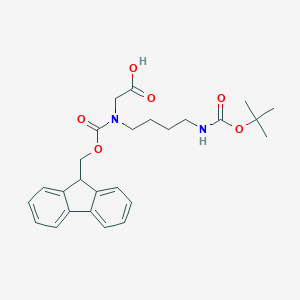
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine” appears to be a complex organic compound. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group1. The “4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine” part suggests the presence of a benzhydrylamine core structure with methoxy and carboxypropyloxy substituents.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the Fmoc protecting group and the formation of the benzhydrylamine core structure. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large aromatic system. Detailed structural analysis would require techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the Fmoc protecting group and the other functional groups. For example, the Fmoc group could be removed under mildly acidic conditions, revealing a free amino group1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, and boiling point would be influenced by factors such as the size of the molecule, the presence of polar functional groups, and the extent of the aromatic system.Safety And Hazards
As with any chemical compound, handling “Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine” would require appropriate safety measures. However, without specific safety data, it’s difficult to provide detailed information on the potential hazards associated with this compound.
Direcciones Futuras
The future research directions for this compound would likely depend on its intended application. If it’s used in peptide synthesis, future research might focus on optimizing the synthesis process, exploring its use in the synthesis of different peptides, or investigating its behavior under various reaction conditions1.
Propiedades
IUPAC Name |
4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methoxyphenyl)methyl]phenoxy]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO6/c1-38-24-16-12-22(13-17-24)32(23-14-18-25(19-15-23)39-20-6-11-31(35)36)34-33(37)40-21-30-28-9-4-2-7-26(28)27-8-3-5-10-29(27)30/h2-5,7-10,12-19,30,32H,6,11,20-21H2,1H3,(H,34,37)(H,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSBBCSRXRUCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

